molecular formula C19H34O3 B1634450 Methyl 13-hydroxyoctadeca-9,11-dienoate

Methyl 13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B1634450
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 13-hydroxyoctadeca-9,11-dienoate is a fatty acid derivative known for its unique chemical structure and significant biological activities This compound is a methyl ester of a hydroxy fatty acid, characterized by the presence of conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the esterification of 13-hydroxy-9,11-octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the hydroxy fatty acid from natural sources, followed by chemical modification. For example, the hydroxy fatty acid can be isolated from plant oils or other biological materials and then subjected to esterification to produce the methyl ester. The process may involve multiple purification steps to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid methyl esters.

    Substitution: Formation of various substituted fatty acid derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity of hydroxy fatty acids and their derivatives.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration of double bonds and the presence of both a hydroxyl group and a methyl ester group. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 13-hydroxyoctadeca-9,11-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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